N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline
Overview
Description
N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline is a specialty chemical compound with the molecular formula C24H27NO4 and a molecular weight of 393.48 g/mol . This compound is known for its unique structure, which allows it to be used in various scientific research applications, including drug discovery, material synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-(2-Methoxyethoxy)aniline and 4-(2-phenoxyethoxy)benzyl chloride. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic uses, including as a drug candidate.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)aniline: A related compound with similar functional groups.
4-(2-Phenoxyethoxy)benzyl chloride: Another related compound used in the synthesis of N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-4-(2-phenoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-26-15-16-27-23-11-7-20(8-12-23)19-25-21-9-13-24(14-10-21)29-18-17-28-22-5-3-2-4-6-22/h2-14,25H,15-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREXTKURQOZIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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